molecular formula C26H28FNO7 B11124207 7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11124207
M. Wt: 485.5 g/mol
InChI Key: IBJMYQBHABGGSQ-UHFFFAOYSA-N
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Description

7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that includes fluorine, methoxy groups, and a chromeno-pyrrole core

Preparation Methods

The synthesis of 7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting with the preparation of the chromeno-pyrrole core. This can be achieved through a series of cyclization reactions, followed by the introduction of the fluorine and methoxy groups. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine site, using reagents like sodium methoxide or potassium tert-butoxide.

    Addition: Electrophilic addition reactions can take place at the double bonds present in the chromeno-pyrrole core.

Scientific Research Applications

7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The chromeno-pyrrole core can interact with various pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other fluorinated chromeno-pyrrole derivatives and methoxy-substituted aromatic compounds. Compared to these, 7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Some similar compounds are:

  • This compound
  • This compound

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C26H28FNO7

Molecular Weight

485.5 g/mol

IUPAC Name

7-fluoro-2-(3-propan-2-yloxypropyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H28FNO7/c1-14(2)34-10-6-9-28-22(15-11-19(31-3)24(33-5)20(12-15)32-4)21-23(29)17-13-16(27)7-8-18(17)35-25(21)26(28)30/h7-8,11-14,22H,6,9-10H2,1-5H3

InChI Key

IBJMYQBHABGGSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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